2,4-Dibromopyridine
Overview
Description
2,4-Dibromopyridine is a heterocyclic organic compound with the molecular formula C5H3Br2N. It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 4th positions of the pyridine ring. This compound is known for its significant role in organic synthesis, particularly in the formation of various complex molecules.
Mechanism of Action
Mode of Action
2,4-Dibromopyridine is a brominated derivative of pyridine and is often used as a building block in organic synthesis . It can undergo various reactions, including coupling reactions with organometallic reagents . For example, it can react with tetrakis(triphenylphosphine)palladium(0) and cyclopropylzinc bromide in tetrahydrofuran (THF) to form new compounds .
Biochemical Pathways
Bromopyridines, in general, are known to participate in various chemical reactions, suggesting that they could affect a wide range of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small organic molecule, it’s likely to be absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific biochemical reactions it undergoes .
Result of Action
Given its use in organic synthesis, it’s likely to participate in the formation of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the reaction of this compound with other reagents is often carried out in specific solvents at controlled temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dibromopyridine can be synthesized through several methods. One efficient method involves the tandem nucleophilic substitution-N-oxide reduction process from the corresponding nitroazine N-oxide . Another method includes the use of palladium-catalyzed reactions, such as the Stille reaction, which allows for the preparation of 4,4’-dihalo-2,2’-bipyridines from dihalopyridines .
Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale bromination reactions. The process involves the bromination of pyridine derivatives under controlled conditions to ensure selective substitution at the desired positions. The reaction is often carried out in the presence of catalysts and solvents to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromopyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with organoboronic acids or Grignard reagents to form substituted pyridines.
Reduction Reactions: The compound can be reduced to form 2,4-diaminopyridine through nucleophilic addition/nucleofugal elimination pathways.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Organoboronic Acids and Grignard Reagents: Employed in substitution reactions.
Potassium Amide in Liquid Ammonia: Utilized in reduction reactions.
Major Products:
Substituted Pyridines: Formed through cross-coupling reactions.
2,4-Diaminopyridine: Produced via reduction reactions.
Scientific Research Applications
2,4-Dibromopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is employed in the study of biological systems and the development of bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
- 2,3-Dibromopyridine
- 2,5-Dibromopyridine
- 2,6-Dibromopyridine
- 3,5-Dibromopyridine
Comparison: 2,4-Dibromopyridine is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. For example, while 2,3-Dibromopyridine can also undergo substitution reactions, the position of the bromine atoms affects the regioselectivity and the products formed . Similarly, 2,5-Dibromopyridine and 2,6-Dibromopyridine have different reactivity profiles due to the varying positions of the bromine atoms .
Properties
IUPAC Name |
2,4-dibromopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N/c6-4-1-2-8-5(7)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMMSLVJMKQWMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355745 | |
Record name | 2,4-dibromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58530-53-3 | |
Record name | 2,4-dibromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dibromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,4-dibromopyridine particularly useful in organic synthesis?
A: this compound's value stems from its ability to undergo selective bromine substitution reactions. This selectivity allows chemists to introduce different substituents at specific positions on the pyridine ring, creating a wide array of complex molecules. For example, palladium-catalyzed cross-coupling reactions with this compound enable the synthesis of unsymmetrical 2,4-disubstituted pyridines, valuable building blocks for pharmaceuticals and materials. [, ]
Q2: How does the choice of catalyst influence the regioselectivity of reactions involving this compound?
A: Research demonstrates that the nature of the palladium catalyst significantly impacts regioselectivity during cross-coupling reactions with this compound. [, ] While mononuclear palladium catalysts typically favor arylation at the C2 position, multinuclear palladium species, such as Pd3-type clusters and nanoparticles, switch the selectivity to the C4 position. This selectivity shift is attributed to the distinct reactivity profiles of these different palladium species. []
Q3: Can you provide an example of how this compound contributes to complex molecule synthesis?
A: One compelling example is the total synthesis of the visual pigment A2E. This intricate process leverages the versatility of palladium-catalyzed cross-coupling reactions with this compound. A regioselective Suzuki or Negishi coupling introduces the first substituent, followed by a Sonogashira reaction to incorporate an alkyne functionality. Finally, a double Stille cross-coupling completes the bispolyenyl skeleton of A2E. []
Q4: Are there efficient large-scale synthesis methods for derivatives of this compound?
A: Researchers have developed a practical and safe large-scale synthesis of 2,6-diamino-4-bromopyridine, a valuable derivative of this compound. [] This method employs a regioselective 2,6-diamination reaction as a key step and offers a higher yield compared to previous methods. This development is crucial for facilitating research and industrial applications requiring this specific derivative. []
Q5: Have there been any computational studies conducted on this compound?
A: Density functional theory calculations have been employed to investigate the interactions between this compound and a Cu(100) surface. [] These studies provided valuable insights into adsorption geometries, C-Br bond dissociation pathways, and associated energetics, enhancing our understanding of the molecule's behavior on metal surfaces. []
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